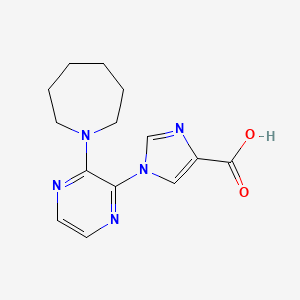

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Beschreibung

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with an azepane (7-membered saturated nitrogen-containing ring) at the 3-position and an imidazole-4-carboxylic acid moiety at the 1-position. This structure combines a pyrazine ring’s electron-deficient aromatic system with the conformational flexibility of azepane and the hydrogen-bonding capability of the carboxylic acid group. Such features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to nitrogen-rich scaffolds .

The compound’s synthesis likely involves nucleophilic substitution reactions between azepane and halogenated pyrazine intermediates, followed by coupling with imidazole derivatives. While direct synthetic details are absent in the provided evidence, analogous compounds (e.g., piperidine or pyrrolidine-substituted pyrazines) suggest pathways involving palladium-catalyzed cross-coupling or SNAr reactions .

Eigenschaften

Molekularformel |

C14H17N5O2 |

|---|---|

Molekulargewicht |

287.32 g/mol |

IUPAC-Name |

1-[3-(azepan-1-yl)pyrazin-2-yl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C14H17N5O2/c20-14(21)11-9-19(10-17-11)13-12(15-5-6-16-13)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2,(H,20,21) |

InChI-Schlüssel |

MFLKLATZUOZMOI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the pyrazine and imidazole groups through nucleophilic substitution and cyclization reactions. The final step often involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted imidazole, pyrazine, or azepane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Comparable Compounds

*Estimated based on analogous structures.

Key Differences and Implications

Heterocyclic Core and Substituent Effects

- Azepane vs. Piperidine/Pyrrolidine (Flexibility vs. Rigidity): The 7-membered azepane ring in the target compound provides greater conformational flexibility compared to piperidine (6-membered) or pyrrolidine (5-membered) analogues. This flexibility may enhance binding to targets requiring induced-fit interactions, such as G-protein-coupled receptors (GPCRs) or kinases .

- Pyrazine vs. Pyrimidine (Electronic Properties): Pyrazine’s two nitrogen atoms create an electron-deficient aromatic system, favoring π-π stacking with electron-rich partners.

Functional Group Modifications

Carboxylic Acid vs. Oxadiazole (Hydrophilicity vs. Lipophilicity):

The carboxylic acid group in the target compound enhances solubility in aqueous environments, critical for oral bioavailability. In contrast, oxadiazole-containing derivatives () are more lipophilic, favoring blood-brain barrier penetration but requiring formulation aids for solubility .Trifluoromethylphenyl vs. Azepane (Electron-Withdrawing Effects):

The CF3 group in ’s compound introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative degradation. However, azepane’s electron-donating nature may improve interactions with nucleophilic targets like serine proteases .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Data

- Metabolic Stability: Piperidine and oxadiazole derivatives exhibit higher metabolic stability due to resistance to cytochrome P450 oxidation, whereas pyrimidine analogues are prone to rapid clearance .

- Solubility: The carboxylic acid group in the target compound and pyrimidine analogue improves solubility compared to oxadiazole derivatives, which require prodrug strategies for administration .

Biologische Aktivität

1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular medicine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The molecular structure of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid can be described by the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 273.29 g/mol

- IUPAC Name : 1-(3-(azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

The compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit thromboxane synthetase, which plays a crucial role in platelet aggregation and vascular constriction .

- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid:

| Assay Type | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Cytotoxicity | HepG2 (liver cancer) | 10.21 | Induces apoptosis through caspase activation |

| Cytotoxicity | MCF-7 (breast cancer) | 9.50 | Comparable to standard chemotherapeutics |

| Enzyme Inhibition | Thromboxane synthetase | 0.07 | Potent inhibitor, critical for cardiovascular function |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential and safety profile:

- Renal Hypertensive Rats : Administration at doses of 10 mg/kg showed no significant effect on blood pressure, indicating a favorable safety profile for cardiovascular applications .

Case Studies

Recent case studies have highlighted the efficacy of imidazole derivatives in treating various conditions:

- Cancer Treatment : A study demonstrated that similar imidazole compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential role for 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid in cancer therapy .

- Cardiovascular Applications : The inhibition of thromboxane synthetase by related compounds has been linked to reduced thrombotic events, supporting further investigation into this compound's cardiovascular benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.